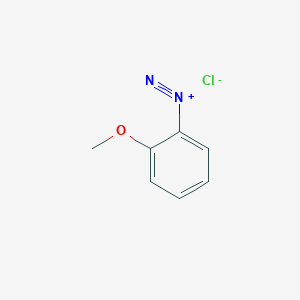

Benzenediazonium, 2-methoxy-, chloride

Description

Benzenediazonium, 2-methoxy-, chloride (CAS No. 65036-53-5) is a diazonium salt derived from aniline with a methoxy (-OCH₃) substituent at the ortho position of the benzene ring. Its molecular formula is C₇H₇ClN₂O, with a monoisotopic mass of 170.024691 g/mol . This compound is structurally characterized by a reactive diazonium group (-N₂⁺) and a chloride counterion, making it highly reactive in electrophilic substitution and coupling reactions. It is primarily used in the synthesis of azo dyes and aromatic intermediates due to its ability to form stable covalent bonds with aromatic amines and phenols .

Key properties include:

- Solubility: Highly soluble in polar solvents like water but less soluble in alcohols or ethers .

- Stability: Stable at low temperatures (0–5°C) but decomposes explosively when dry or heated, releasing nitrogen gas .

- Reactivity: Undergoes coupling reactions with electron-rich aromatics (e.g., phenol, aniline) to form azo compounds .

Properties

CAS No. |

3425-23-8 |

|---|---|

Molecular Formula |

C7H7ClN2O |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

2-methoxybenzenediazonium;chloride |

InChI |

InChI=1S/C7H7N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5H,1H3;1H/q+1;/p-1 |

InChI Key |

XUEJWOZUNYWFCY-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC=C1[N+]#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

Protonation of 2-Methoxyaniline :

The amine group of 2-methoxyaniline reacts with hydrochloric acid to form 2-methoxyanilinium chloride, solubilizing the substrate in aqueous medium:

$$

\text{C}6\text{H}4(\text{OCH}3)\text{NH}2 + \text{HCl} \rightarrow \text{C}6\text{H}4(\text{OCH}3)\text{NH}3^+ \text{Cl}^-

$$Diazotization with Nitrous Acid :

Sodium nitrite (NaNO$$2$$) is added under ice-cold conditions (0–5°C) to generate nitrous acid (*in situ*):

$$

\text{NaNO}2 + \text{HCl} \rightarrow \text{HNO}2 + \text{NaCl}

$$

The nitrous acid reacts with the anilinium ion to form the diazonium intermediate via a two-step nitrosation-dehydration sequence:

$$

\text{C}6\text{H}4(\text{OCH}3)\text{NH}3^+ + \text{HNO}2 \rightarrow \text{C}6\text{H}4(\text{OCH}3)\text{N}2^+ \text{Cl}^- + 2\text{H}_2\text{O}

$$

Critical Parameters :

- Temperature : Maintaining temperatures below 5°C is essential to prevent decomposition of the diazonium salt into phenolic byproducts.

- Acid Concentration : Excess HCl (2.5–3 equivalents) ensures protonation of the amine and stabilizes the diazonium ion.

- Methoxy Group Stability : Unlike para-substituted analogs, the ortho-methoxy group exhibits reduced susceptibility to acid-catalyzed hydrolysis, though prolonged exposure to strong acids at elevated temperatures may still degrade the ether linkage.

Yield and Limitations :

Typical yields range from 70–85% when the reaction is conducted rapidly under optimal conditions. However, isolation of the pure chloride salt is challenging due to its high solubility in aqueous media and thermal instability.

Room-Temperature Diazotization in Deep Eutectic Solvents

Recent advancements in solvent engineering have enabled diazotization at ambient temperatures, circumventing the need for cryogenic conditions. A protocol adapted from the diazotization of 2-chloroaniline in a choline chloride-based deep eutectic solvent (DES) offers a viable pathway for 2-methoxybenzenediazonium chloride:

Procedure and Advantages

Solvent Preparation :

A DES composed of choline chloride and urea (1:2 molar ratio) is prepared, providing a polar, non-aqueous medium that stabilizes the diazonium ion.Reaction Setup :

2-Methoxyaniline (1 equiv) and NaNO$$_2$$ (1.05 equiv) are stirred in the DES at 25°C for 10–15 minutes. The absence of free water suppresses hydrolysis of the methoxy group, while the DES acts as a Lewis acid catalyst, accelerating nitrosation.Isolation :

The diazonium salt precipitates upon addition of ethyl acetate, yielding a reddish-brown solid that is filtered and washed with cold diethyl ether.

Performance Metrics :

- Yield : 88–92% (isolated as chloride salt).

- Stability : The DES-derived product exhibits enhanced stability at room temperature (t$$_{1/2}$$ ≈ 6 hours vs. 30 minutes for aqueous preparations).

Mechanistic Insight :

The DES stabilizes the diazonium ion through hydrogen bonding and electrostatic interactions, reducing its propensity to decompose via dinitrogen elimination.

Stabilization via Counterion Exchange

To circumvent the inherent instability of 2-methoxybenzenediazonium chloride, alternative salts such as the tetrafluoroborate (BF$$4^-$$) or zinc chloride double salts (ZnCl$$4^{2-}$$) are often prepared. These derivatives facilitate isolation and long-term storage.

Synthesis of 2-Methoxybenzenediazonium Tetrafluoroborate

Diazotization in HBF$$4$$ Medium :

2-Methoxyaniline is diazotized in a mixture of hydrofluoric acid and boron trifluoride (HBF$$4$$), yielding the tetrafluoroborate salt:

$$

\text{C}6\text{H}4(\text{OCH}3)\text{NH}2 + \text{HNO}2 + \text{HBF}4 \rightarrow \text{C}6\text{H}4(\text{OCH}3)\text{N}2^+ \text{BF}4^- + 2\text{H}2\text{O}

$$Isolation :

The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Advantages :

- Stability : Tetrafluoroborate salts are thermally stable up to 50°C and resistant to hydrolysis.

- Yield : 90–95%.

Comparative Analysis of Methodologies

| Parameter | Traditional Aqueous | DES-Mediated | Tetrafluoroborate |

|---|---|---|---|

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Reaction Time (min) | 30–45 | 10–15 | 60 |

| Yield (%) | 70–85 | 88–92 | 90–95 |

| Stability | Low | Moderate | High |

| Scalability | Industrial | Laboratory | Laboratory |

The DES method offers superior yields and operational simplicity but requires specialized solvents. Traditional aqueous diazotization remains the benchmark for large-scale synthesis, whereas tetrafluoroborate derivatives are preferred for applications demanding prolonged storage.

Challenges and Mitigation Strategies

Methoxy Group Hydrolysis :

While the ortho-methoxy group is less prone to acid-catalyzed cleavage compared to para isomers, prolonged exposure to HCl at >10°C can degrade the ether linkage. Mitigation involves:Diazonium Salt Decomposition :

Exothermic decomposition releases nitrogen gas and forms phenolic byproducts. Stabilization is achieved by:

Recent Advances (2023–2025)

Recent studies highlight the use of flow chemistry for continuous diazotization, enabling precise temperature control and reduced decomposition risks. Microreactor systems achieve 95% conversion of 2-methoxyaniline in 2 minutes, though isolation challenges persist.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2-methoxy-, chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.

Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and then reacted with the diazonium salt at low temperatures to form azo compounds.

Major Products Formed

Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.

Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.

Scientific Research Applications

Benzenediazonium, 2-methoxy-, chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenediazonium, 2-methoxy-, chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:

Substitution: The diazonium ion acts as an electrophile, allowing nucleophiles to replace the diazonium group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The reactivity and applications of benzenediazonium salts depend on substituent type, position, and additional functional groups. Below is a comparison with structurally related compounds:

Stability and Reactivity

- Thermal Stability :

- Reactivity in Coupling Reactions: The methoxy group (-OCH₃) is electron-donating, directing electrophilic substitution to the para position of the benzene ring. For example, coupling 2-methoxybenzenediazonium chloride with phenol yields azo compounds with distinct absorption spectra compared to 4-methoxy derivatives . Chlorine substituents (e.g., 5-chloro-2-methoxy) reduce solubility but improve dye fastness in textiles .

Q & A

Q. What are the critical factors for stabilizing benzenediazonium, 2-methoxy-, chloride during synthesis and storage?

Benzenediazonium salts are highly unstable, particularly in aqueous solutions. Key stabilization strategies include:

- Temperature control : Maintain temperatures below 5°C during synthesis to minimize decomposition .

- pH adjustment : Use weakly acidic conditions (pH 4–6) to slow diazonium group hydrolysis .

- Light exclusion : Store in amber glassware or opaque containers to prevent photolytic degradation .

- Short-term storage : Prepare solutions immediately before use; avoid prolonged storage even at low temperatures.

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via diazotization of 2-methoxyaniline:

Nitrous acid generation : React NaNO₂ with cold HCl (0–5°C) to form HNO₂ in situ .

Diazotization : Add 2-methoxyaniline to the nitrous acid solution at 0–5°C, maintaining stoichiometric excess of HCl (1:2.5 molar ratio) .

Isolation : Precipitate the diazonium salt using ZnCl₂ or similar stabilizing agents .

Critical Note : Temperature control is paramount; exceeding 5°C leads to rapid decomposition into 2-methoxyphenol and N₂ gas .

Q. How does this compound decompose, and how can this be monitored experimentally?

Decomposition pathways include:

- Hydrolysis : Forms 2-methoxyphenol and N₂ gas in aqueous media .

- Thermal degradation : Accelerated at >10°C; monitored via gas chromatography (GC) for N₂ evolution or HPLC for phenol quantification .

- Photolysis : UV-Vis spectroscopy can track absorbance changes at 280–320 nm (characteristic of diazonium group loss) .

Advanced Research Questions

Q. How can coupling reactions of this compound be optimized for regioselective azo dye synthesis?

Regioselectivity in azo coupling depends on:

- Electrophilic directing groups : The methoxy group at the ortho position directs coupling to electron-rich aromatic substrates (e.g., phenols, anilines) at specific positions .

- pH control : Basic conditions (pH 8–10) favor coupling with phenols, while acidic conditions (pH 2–4) target aromatic amines .

- Catalyst use : Cu(I) salts enhance yields in Sandmeyer-type reactions (e.g., halogenation) .

Q. Example Reaction Scheme :

This compound + β-naphthol (pH 9) → 1-(2-Methoxyphenylazo)-2-naphthol (orange dye)

Yield: 65–75% under optimized conditions [[6, 10]]

Q. What methodologies are recommended for assessing the compound’s cytotoxicity in in vitro models?

- Dosage gradients : Test concentrations from 1 µM to 1 mM in cell cultures (e.g., HeLa, HEK293) to identify IC₅₀ values .

- Oxidative stress markers : Quantify ROS levels via fluorescence probes (e.g., DCFH-DA) .

- Metabolic pathway disruption : Use LC-MS to monitor changes in cytochrome P450 activity and glutathione depletion .

Q. How can computational modeling predict the stability and reactivity of substituted benzenediazonium salts?

- DFT calculations : Simulate bond dissociation energies (BDEs) for the N₂⁺ group to predict decomposition rates .

- Molecular docking : Model interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .

- Solvent effects : Use COSMO-RS models to assess stability in different solvents (e.g., water vs. ethanol) .

Q. What regulatory considerations apply to novel applications of this compound?

Under U.S. EPA regulations (40 CFR §721.1568):

- Significant New Use Rules (SNURs) : Report any industrial-scale applications beyond laboratory use .

- Environmental toxicity testing : Submit data on aquatic toxicity (e.g., Daphnia magna LC₅₀) and biodegradability .

Data Contradictions and Resolution

- Stability in acidic vs. basic media : notes instability in aqueous solutions, while suggests coupling reactions require basic conditions. Resolution: Use buffered systems (e.g., acetate buffer at pH 5) for short-term stability during reactions .

- Catalyst requirements : states Cu(I) is unnecessary for iodide substitution, whereas recommends CuBr for bromination. Resolution: Halogen-specific catalysts are required (CuCl for Cl⁻, no catalyst for I⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.